

# Spectroscopic and Structural Elucidation of Rivularin A (Rivulariapeptolide 1185): A Technical Guide

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## Compound of Interest

Compound Name: *Rivularine*

Cat. No.: B1235642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rivularin A, a potent serine protease inhibitor belonging to the rivulariapeptolide family of cyclic depsipeptides. The data presented herein is crucial for the identification, characterization, and further development of this promising natural product.

## Introduction

Rivularin A, also known as rivulariapeptolide 1185, is a complex cyclic depsipeptide isolated from the marine cyanobacterium *Rivularia* sp. Its structure has been elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its determination, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of Rivularin A.

Parameter	Value
Molecular Formula	C <sub>61</sub> H <sub>87</sub> N <sub>9</sub> O <sub>15</sub>
Observed Mass [M+H] <sup>+</sup>	1186.6400
Mass Error	0.5 ppm
Ionization Mode	Electrospray Ionization (ESI)

## NMR Spectroscopic Data

The planar structure of Rivularin A was established through extensive 1D and 2D NMR experiments. The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired in DMSO-d<sub>6</sub>.

### <sup>1</sup>H NMR Data (600 MHz, DMSO-d<sub>6</sub>)

Position	Chemical Shift ( $\delta$ ppm)	Multiplicity	J (Hz)
<hr/>			
N-Me-Tyr			
NH	8.15	d	8.4
H- $\alpha$	4.75	m	
H- $\beta$ a	3.05	m	
H- $\beta$ b	2.95	m	
H-2/6	7.01	d	8.4
H-3/5	6.64	d	8.4
OH	9.25	s	
N-Me	2.98	s	
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Thr			
NH	7.85	d	8.5
H- $\alpha$	4.21	m	
H- $\beta$	4.05	m	
H- $\gamma$	1.05	d	6.3
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Pro-1			
H- $\alpha$	4.35	t	7.8
H- $\beta$ a	2.15	m	
H- $\beta$ b	1.80	m	
H- $\gamma$ a	1.85	m	
H- $\gamma$ b	1.75	m	
H- $\delta$ a	3.65	m	
H- $\delta$ b	3.45	m	
<hr/>			
N-Bu-Pro-2			

H- $\alpha$	4.45	t	8.0
H- $\beta$ a	2.25	m	
H- $\beta$ b	1.90	m	
H- $\gamma$ a	1.95	m	
H- $\gamma$ b	1.80	m	
H- $\delta$ a	3.75	m	
H- $\delta$ b	3.55	m	
<b>Butyryl</b>			
H-2a	2.20	m	
H-2b	2.10	m	
H-3	1.50	m	
H-4	0.85	t	7.4
<b>Ahp</b>			
NH	7.95	d	8.2
H- $\alpha$	4.55	m	
H- $\beta$ a	1.70	m	
H- $\beta$ b	1.60	m	
H- $\gamma$ a	1.40	m	
H- $\gamma$ b	1.30	m	
H- $\delta$ a	1.55	m	
H- $\delta$ b	1.45	m	
H- $\epsilon$	3.15	m	
<b>Hmp</b>			
H- $\alpha$	4.95	d	9.5

H-β	3.95	m	
H-γ	1.15	d	6.2
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Val			
NH	7.75	d	8.8
H-α	4.15	t	8.8
H-β	2.05	m	
H-γ1	0.95	d	6.8
H-γ2	0.90	d	6.8
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Leu			
NH	7.65	d	8.6
H-α	4.25	m	
H-βa	1.65	m	
H-βb	1.55	m	
H-γ	1.45	m	
H-δ1	0.88	d	6.5
H-δ2	0.82	d	6.5
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Ala			
NH	8.05	d	7.5
H-α	4.30	m	
H-β	1.25	d	7.2
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## **<sup>13</sup>C NMR Data (150 MHz, DMSO-d<sub>6</sub>)**

Position	Chemical Shift ( $\delta$ ppm)
N-Me-Tyr	
C=O	171.5
C- $\alpha$	58.2
C- $\beta$	36.5
C-1	128.0
C-2/6	130.1
C-3/5	115.2
C-4	156.0
N-Me	38.5
Thr	
C=O	170.8
C- $\alpha$	59.5
C- $\beta$	67.2
C- $\gamma$	19.8
Pro-1	
C=O	172.1
C- $\alpha$	60.5
C- $\beta$	29.1
C- $\gamma$	24.8
C- $\delta$	47.2
N-Bu-Pro-2	
C=O	172.5
C- $\alpha$	60.8

C-β	29.5
C-γ	25.1
C-δ	47.8
Butyryl	
C=O	173.2
C-2	35.5
C-3	18.2
C-4	13.6
Ahp	
C=O	174.5
C-α	52.5
C-β	30.1
C-γ	28.5
C-δ	22.5
C-ε	45.5
C=O (lactam)	
Hmp	175.8
C-α	78.5
C-β	70.1
C-γ	20.5
Val	
C=O	171.2
C-α	58.8
C-β	30.8

C-γ1	19.5
C-γ2	18.8
Leu	
C=O	172.8
C-α	51.5
C-β	40.2
C-γ	24.5
C-δ1	22.8
C-δ2	21.5
Ala	
C=O	173.5
C-α	50.1
C-β	16.8

## Experimental Protocols

### Mass Spectrometry

High-resolution mass spectrometry was performed on a Q-Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer (Thermo Fisher Scientific). The instrument was operated in positive ion mode with a heated electrospray ionization (HESI-II) source. The sample was introduced via an UltiMate 3000 UHPLC system (Thermo Fisher Scientific) using a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, was used for the chromatographic separation. The mass spectrometer was calibrated using the manufacturer's calibration solution to ensure high mass accuracy.

### NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance III DRX-600 NMR spectrometer equipped with a 1.7 mm dual-tune TCI cryoprobe, operating at 600 MHz for  $^1\text{H}$  and 150 MHz for  $^{13}\text{C}$  nuclei. The sample was dissolved in DMSO-d<sub>6</sub>. The spectra were referenced to the residual

solvent signals ( $\delta$ H 2.50 and  $\delta$ C 39.5). The following experiments were conducted for the structural elucidation:

- 1D  $^1$ H NMR: Standard proton spectra were acquired to identify the proton chemical shifts and coupling constants.
- 1D  $^{13}$ C NMR: Standard carbon spectra were acquired to determine the chemical shifts of the carbon atoms.
- 2D COSY (Correlation Spectroscopy): To establish  $^1$ H- $^1$ H spin-spin coupling networks within individual amino acid residues.
- 2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the amino acid residues.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1$ H and  $^{13}$ C nuclei.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between  $^1$ H and  $^{13}$ C nuclei, which was crucial for sequencing the peptide and identifying the macrocyclic structure.
- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D structure.

## Spectroscopic Characterization Workflow

As no specific signaling pathway for Rivularin A has been elucidated beyond its direct inhibition of serine proteases, the following diagram illustrates the logical workflow for its spectroscopic characterization.

Caption: Workflow for the spectroscopic characterization of Rivularin A.

This comprehensive spectroscopic dataset and the associated methodologies provide a solid foundation for the future investigation and development of Rivularin A and other members of the rivulariapeptolide family as potential therapeutic agents.

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